2-(4-Fluoro-3-methoxyphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

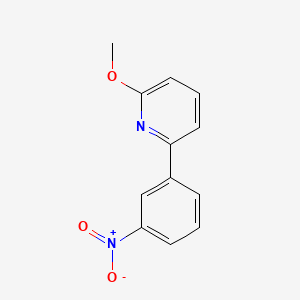

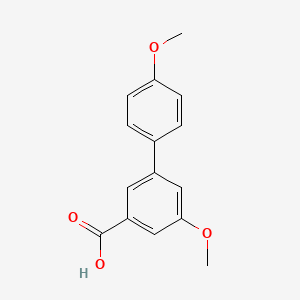

“2-(4-Fluoro-3-methoxyphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11FO3 . It has a molecular weight of 246.24 g/mol . This compound is also known by its CAS Number: 1381944-28-0 .

Molecular Structure Analysis

The molecular structure of “2-(4-Fluoro-3-methoxyphenyl)benzoic acid” consists of two benzene rings connected by a single bond, with one ring having a fluoro (-F) and a methoxy (-OCH3) substituent, and the other ring having a carboxylic acid (-COOH) substituent . The InChI code for this compound is 1S/C14H11FO3/c1-18-10-7-5-9 (6-8-10)11-3-2-4-12 (13 (11)15)14 (16)17/h2-8H,1H3, (H,16,17) .Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Fluoro-3-methoxyphenyl)benzoic acid” are not available, it’s worth noting that benzoic acid derivatives can undergo a variety of reactions. For instance, the carboxylic acid group can participate in esterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluoro-3-methoxyphenyl)benzoic acid” include a molecular weight of 246.23 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors .Scientific Research Applications

Directed Lithiation of Unprotected Benzoic Acids

In the realm of scientific research, benzoic acids, including 2-(4-Fluoro-3-methoxyphenyl)benzoic acid, have been investigated for their potential in directed lithiation processes. Bennetau et al. (1995) explored the reactivity of benzoic acid in forming ortho-lithiated species, a crucial step in synthesizing various benzoic acids with diverse functionalities (Bennetau et al., 1995).

Application in Fluorescent Probes

The use of benzoic acid derivatives in fluorescent probes has been a subject of research as well. Tanaka et al. (2001) synthesized 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogues, which showed promise as fluorescent probes for sensing magnesium and zinc cations. This highlights the potential of using similar benzoic acid derivatives in sensing applications (Tanaka et al., 2001).

Hypoglycemic Activity of Benzoic Acid Derivatives

In the field of medicinal chemistry, benzoic acid derivatives have been studied for their hypoglycemic properties. Rufer and Losert (1979) found that enantiomers of certain carbamoylmethylbenzoic acids, which share structural similarities with 2-(4-Fluoro-3-methoxyphenyl)benzoic acid, exhibited hypoglycemic activity. This research implies potential therapeutic applications of such compounds (Rufer & Losert, 1979).

Metabolism and Transformation of Phenolic Compounds

The metabolism and transformation of phenolic compounds, including those structurally related to 2-(4-Fluoro-3-methoxyphenyl)benzoic acid, under methanogenic conditions have been investigated. Bisaillon et al. (1993) reported on the transformation of phenols to benzoic acids under these conditions, shedding light on potential environmental or biotechnological applications of such transformations (Bisaillon et al., 1993).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s known that the compound can undergo various reactions, including free radical reactions . In these reactions, a radical is generated which can then interact with its targets, leading to various changes .

Biochemical Pathways

Similar compounds have been known to participate in various biochemical reactions, including suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Similar compounds have been known to be metabolized in the liver and excreted in the urine .

Result of Action

Similar compounds have been known to cause various changes at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Fluoro-3-methoxyphenyl)benzoic acid. For instance, the rate of reaction can be influenced by the difference in electronegativity . Additionally, the compound should be prevented from being released into the environment .

properties

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-13-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFIPKKNMKFBQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683295 |

Source

|

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-3-methoxyphenyl)benzoic acid | |

CAS RN |

1261915-12-1 |

Source

|

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B578593.png)

![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)

![(S)-RuCl[(p-cymene)(DM-BINAP)]Cl](/img/structure/B578596.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B578603.png)